molecular formula C12H19N3O.ClH<br>C12H20ClN3O B001075 Procarbazine hydrochloride CAS No. 366-70-1

Procarbazine hydrochloride

Cat. No.: B001075
CAS No.: 366-70-1
M. Wt: 257.76 g/mol
InChI Key: DERJYEZSLHIUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of procarbazine hydrochloride involves the reaction of 1-methyl-2-(p-isopropylcarbamoyl)benzylhydrazine with hydrochloric acid . The process typically requires precise control of temperature and pH to ensure the correct formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced control mechanisms to ensure purity and yield. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency .

Chemical Reactions Analysis

Metabolic Activation Pathways

Procarbazine hydrochloride undergoes enzymatic and non-enzymatic transformations to yield cytotoxic intermediates . Key pathways include:

Metabolic Step Enzyme/Process Products Cytotoxic Mechanism
Oxidative dealkylationCytochrome P450 oxidoreductaseAzo-procarbazineGenerates DNA-reactive methyl groups
Auto-oxidationSpontaneous (non-enzymatic)Hydrogen peroxide (H₂O₂)Induces oxidative DNA strand breaks
Isomerization & hydrolysisMitochondrial monoamine oxidaseMethylazoxy-procarbazine, benzaldehyde derivativesDirect DNA alkylation and crosslinking
  • Azo-procarbazine : A primary metabolite with 2–3× greater cytotoxicity than the parent compound .
  • Methylazoxy-procarbazine : Exhibits 5–10× higher DNA-binding capacity compared to procarbazine .

pH-Dependent Degradation :

  • Acidic conditions (pH <4) : Stable, with <5% degradation over 24 hours.
  • Alkaline conditions (pH >7) : Rapid decomposition (t₁/₂ = 30–60 min), forming:
    • N-isopropylterephthalamic acid (urinary excretion marker) .
    • Methylhydrazine (potent alkylating agent) .

Light Sensitivity :

Exposure to UV light (λ = 254–365 nm) triggers photolytic cleavage, releasing:

  • Nitrogen oxides (NOₓ)
  • Chlorinated hydrocarbons

Thermal Decomposition

Heating above 200°C produces hazardous byproducts :

Temperature Primary Products Secondary Reactions
200–250°CHCl gas, methylazoxy derivativesFurther oxidation to NOₓ and CO₂
>300°CBenzaldehyde, hydrazinePolymerization to nitrogen-rich residues

Reactivity with Solvents and Alcohols

  • Ethanol : Accelerates decomposition via nucleophilic substitution, yielding ethyl chloride and procarbazine free base .
  • Aqueous solutions : Hydrolysis dominated by pseudo-first-order kinetics (k = 0.12 h⁻¹ at 25°C) .

DNA Alkylation Mechanism

Active metabolites form covalent adducts at guanine N7 and O6 positions :

  • Methylation : Transfer of methyl groups from methylazoxy intermediates.
  • Crosslinking : Bifunctional alkylation creates interstrand DNA crosslinks (IC₅₀ = 1.2 µM) .

Reactive Oxygen Species (ROS) Generation

Auto-oxidation produces H₂O₂, leading to :

  • 8-oxoguanine lesions (oxidative DNA damage)
  • Lipid peroxidation in cellular membranes

Scientific Research Applications

Clinical Applications

1. Hodgkin's Lymphoma

  • Combination Therapy : Procarbazine is primarily used in combination regimens such as MOPP (mechlorethamine, vincristine, procarbazine, prednisone) and BEACOPP (bleomycin, etoposide, adriamycin, cyclophosphamide, vincristine, prednisone). These combinations have shown effectiveness in treating advanced stages of Hodgkin's lymphoma .
  • Dosage : The typical dosage for adults is 100 mg/m² for 10 to 14 days during treatment cycles .

2. Brain Tumors

  • Gliomas : Procarbazine is also employed in treating high-grade gliomas as part of the PCV regimen (procarbazine, lomustine (CCNU), and vincristine). This combination has been effective in managing malignant gliomas like glioblastoma multiforme .

3. Non-Hodgkin's Lymphoma

  • While less common than its use in Hodgkin's lymphoma, procarbazine has been utilized in treating certain types of non-Hodgkin's lymphoma, especially when combined with other chemotherapeutic agents .

Side Effects and Considerations

Procarbazine can lead to several side effects, including:

  • Hematological Toxicity : Risk of myelosuppression leading to anemia or leukopenia.
  • Secondary Malignancies : Long-term use has been associated with an increased risk of secondary cancers.
  • Infertility : There are concerns regarding reproductive toxicity following treatment .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of procarbazine:

  • Study on Hodgkin's Lymphoma : A randomized trial involving 221 patients demonstrated that regimens including procarbazine produced favorable outcomes compared to newer therapies like MACOP-B .
  • Pharmacokinetics Research : Investigations into the pharmacokinetics of procarbazine indicated that concurrent use with enzyme-inducing antiseizure drugs could alter its metabolism and efficacy .

Summary Table of this compound Applications

ApplicationCombination RegimenIndicationsKey Findings
Hodgkin's LymphomaMOPPAdvanced stagesEffective but associated with secondary malignancies
Brain TumorsPCVHigh-grade gliomasDemonstrated efficacy in malignant gliomas
Non-Hodgkin's LymphomaVarious combinationsSelected casesLess frequently used but still relevant

Biological Activity

Procarbazine hydrochloride is an important chemotherapeutic agent primarily used in the treatment of various cancers, including Hodgkin's lymphoma and brain tumors. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, clinical efficacy, and associated toxicities. This article synthesizes diverse research findings to provide a comprehensive overview of the biological activity of this compound.

Procarbazine functions primarily as an alkylating agent , which means it can add alkyl groups to DNA, RNA, and proteins, leading to disruption in their normal functions. The key mechanisms include:

  • DNA Cross-linking : Procarbazine methylates guanine at the O-6 position, which is critical for DNA stability and replication. This methylation leads to DNA strand breaks and inhibits DNA synthesis, ultimately triggering apoptosis in proliferating cancer cells .
  • Inhibition of Protein and RNA Synthesis : The drug also inhibits the synthesis of proteins and RNA by disrupting the transmethylation process essential for tRNA function. This results in a cessation of protein synthesis, further impairing cellular functions necessary for cancer cell proliferation .

Pharmacokinetics

  • Absorption : Procarbazine is rapidly absorbed when administered orally.
  • Metabolism : It undergoes extensive metabolism in the liver, converting into active metabolites through cytochrome P-450 pathways. Notably, it forms an azo derivative that releases hydrogen peroxide, contributing to its cytotoxic effects .
  • Half-life : The drug has a short half-life of approximately 10 minutes, necessitating careful dosing schedules to maintain therapeutic levels .

Clinical Efficacy

Procarbazine has been utilized in various clinical settings, particularly for treating brain tumors and Hodgkin's lymphoma.

Case Studies

  • Brain Tumors : In a study involving 43 patients with progressive brain tumors, procarbazine was administered at a dose of 150 mg/m² daily for 30 days. Out of 29 evaluable patients, 12 exhibited a definite clinical response, resulting in an overall response rate of 48% .
  • Hodgkin's Lymphoma : Historical data indicate that single-agent procarbazine achieved response rates between 53% to 69% in advanced cases. However, these responses were often short-lived . In combination regimens such as MOPP (mechlorethamine, vincristine, prednisone), procarbazine has shown improved efficacy compared to monotherapy .

Toxicity and Side Effects

Despite its efficacy, procarbazine is associated with significant toxicities:

  • Myelosuppression : The most common adverse effect is reversible myelosuppression, which can lead to increased susceptibility to infections and bleeding complications .
  • Long-term Effects : There are concerns regarding secondary malignancies and infertility due to its alkylating properties. Studies have shown an association between procarbazine use and increased risks of leukemia and other cancers .

Summary Table of Key Properties

PropertyInformation
Molecular Weight257.8 g/mol
MechanismAlkylation and methylation of DNA
Half-life~10 minutes
Primary UseHodgkin's lymphoma, brain tumors
Major ToxicityMyelosuppression
Response Rate (Brain Tumors)48% (clinical response)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the identity and purity of procarbazine hydrochloride?

this compound must meet pharmacopeial standards (98.5–101.0% purity). Key methods include:

  • Infrared (IR) Spectrophotometry : Compare the sample’s IR spectrum with a reference spectrum using potassium bromide disks .
  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Dissolve in 0.1 M HCl (1:100,000 dilution) and compare absorption spectra with reference standards .
  • Thin-Layer Chromatography (TLC) : Use JP XIV or USP protocols for impurity profiling .
  • Chemical Tests : Formation of a green precipitate with copper sulfate and sodium hydroxide confirms identity .

Q. How should this compound be stored to prevent degradation?

  • Store in tightly sealed, light-resistant containers at 2–8°C under inert gas to avoid hydrolysis and oxidation. Degradation accelerates in humid environments or temperatures >30°C .
  • Monitor purity via loss on drying (≤0.5%) and residual solvent tests .

Q. What solubility characteristics are critical for in vitro studies?

this compound is freely soluble in water (up to 100 mg/mL) and dilute HCl but poorly soluble in ethanol or ether . For cell-based assays, prepare stock solutions in sterile water or DMSO (16 mg/mL), but note DMSO’s hygroscopicity .

Advanced Research Questions

Q. How can conflicting data on procarbazine’s carcinogenicity in animal models be reconciled?

Studies report dose- and species-specific effects:

  • Low-dose chronic exposure (e.g., 6.25–25 mg/kg/day in mice) induces micronuclei in hematopoietic cells but no lacZ mutations .
  • High-dose exposure (>50 mg/kg) increases lung/bone marrow carcinogenesis in rodents .
  • Confounding factors : Metabolic activation via cytochrome P-450 or monoamine oxidase is required for cytotoxicity. Use humanized mouse models or in vitro systems with liver S9 fractions to improve translatability .

Q. What experimental designs are optimal for assessing procarbazine’s genotoxicity?

  • In vivo : Use transgenic models like MutaMouse to quantify lacZ mutations and micronuclei in hematopoietic cells .
  • In vitro : Combine the Ames test (TA98/TA100 strains) with Comet assays to detect DNA crosslinks .
  • Dose selection : Prioritize subclinical doses (e.g., 50 mg/kg in mice) to avoid masking mutagenic effects with cytotoxicity .

Q. How can procarbazine’s alkylating activity be distinguished from oxidative DNA damage in mechanistic studies?

  • Chemical inhibitors : Co-treat with antioxidants (e.g., N-acetylcysteine) to isolate alkylation effects.
  • Mass spectrometry : Identify methylated DNA adducts (e.g., N7-methylguanine) versus 8-oxoguanine lesions .
  • Enzyme-linked assays : Quantify O6-alkylguanine-DNA alkyltransferase (AGT) activity to assess repair capacity .

Q. Methodological Challenges in Combination Therapy Research

Q. What pharmacokinetic interactions occur when procarbazine is used with MOPP regimen drugs?

  • Synergistic toxicity : Procarbazine inhibits hepatic CYP450, increasing mechlorethamine bioavailability. Monitor liver enzymes and adjust doses .
  • Dosing strategy : In MOPP, reduce procarbazine to 100 mg/m²/day for 14 days to mitigate myelosuppression .

Q. How can in vitro models be optimized for studying procarbazine resistance?

  • 3D tumor spheroids : Mimic hypoxia-induced resistance by culturing Hodgkin’s lymphoma cells under 1% O₂ .
  • CRISPR screens : Knock out DNA repair genes (e.g., MGMT) to identify resistance mechanisms .

Q. Data Contradictions and Validation

Q. Why do some studies report procarbazine as mutagenic while others do not?

  • Metabolic activation : Mutagenicity in Salmonella TA1535 requires liver microsomal activation. Use S9 metabolic fractions in Ames tests for consistency .
  • Endpoint selection : Micronucleus assays may miss point mutations detected in lacZ or HPRT gene assays .

Q. How reliable are occupational exposure limits (OELs) for this compound?

  • Current OELs (e.g., 0.1 mg/m³) are based on rodent carcinogenicity data , but human epidemiological evidence is limited. Use physiologically based pharmacokinetic (PBPK) modeling to refine risk assessments .

Properties

IUPAC Name

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERJYEZSLHIUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O.ClH, C12H20ClN3O
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

671-16-9 (Parent)
Record name Procarbazine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3021190
Record name Procarbazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor. Acid to litmus. (NTP, 1992)
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

366-70-1
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Procarbazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procarbazine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procarbazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procarbazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procarbazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCARBAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH0NPH5ZX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

433 °F (decomposes) (NTP, 1992)
Record name PROCARBAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20952
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nitroquinoline oxide
Nitroquinoline oxide
Procarbazine hydrochloride
Nitroquinoline oxide
Nitroquinoline oxide
Procarbazine hydrochloride
Nitroquinoline oxide
Nitroquinoline oxide
Procarbazine hydrochloride
Nitroquinoline oxide
Nitroquinoline oxide
Procarbazine hydrochloride
Nitroquinoline oxide
Nitroquinoline oxide
Procarbazine hydrochloride
Nitroquinoline oxide
Nitroquinoline oxide
Procarbazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.